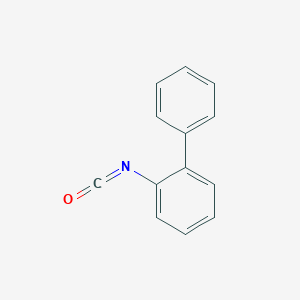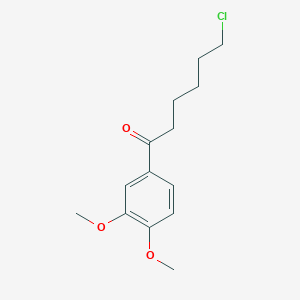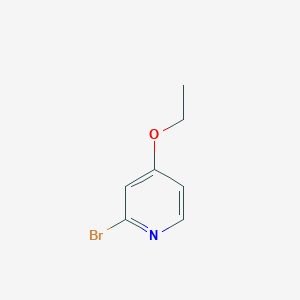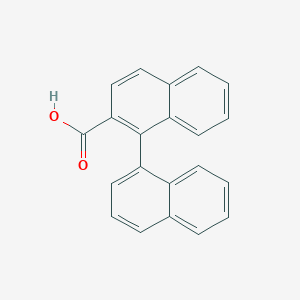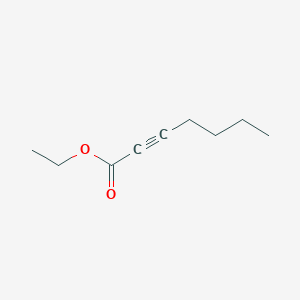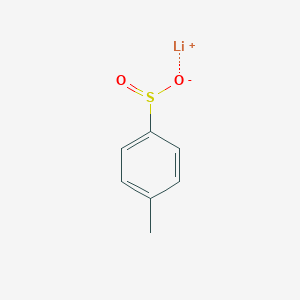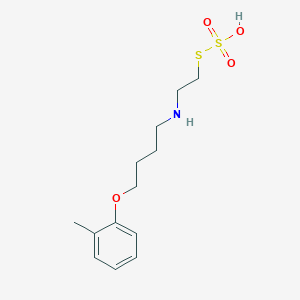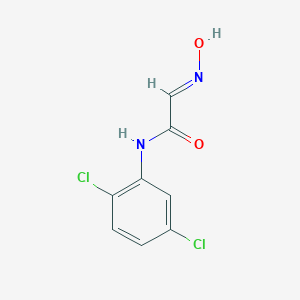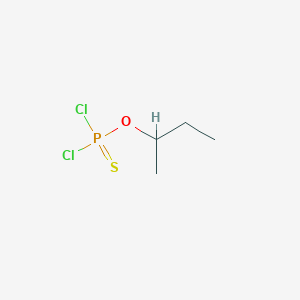
Butan-2-yloxy-dichloro-sulfanylidene-lambda5-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butan-2-yloxy-dichloro-sulfanylidene-lambda5-phosphane, commonly known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDP is a phosphine-based compound that has shown promising results in scientific research studies.
Applications De Recherche Scientifique
BDP has been extensively studied for its potential applications in various scientific research fields. One of the primary applications of BDP is in the field of catalysis. BDP has shown to be an efficient catalyst in various reactions such as the Heck reaction, Suzuki coupling, and Stille coupling. BDP has also been studied for its potential applications in the field of organic synthesis. BDP can be used as a reagent for the synthesis of various organic compounds such as phosphine oxides, phosphonates, and phosphine sulfides.
Mécanisme D'action
The mechanism of action of BDP is not fully understood. However, it is believed that BDP acts as a nucleophilic catalyst in various reactions. BDP can form a complex with a substrate, which enhances the reactivity of the substrate towards the reaction.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of BDP. However, studies have shown that BDP is relatively non-toxic and has low acute toxicity. BDP has also shown to have low toxicity towards aquatic organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of BDP is its efficiency as a catalyst in various reactions. BDP has shown to be a highly active catalyst in various reactions, which reduces the reaction time and increases the yield of the product. However, one of the limitations of BDP is its sensitivity towards air and moisture. BDP can react with air and moisture, which can reduce its efficiency as a catalyst.
Orientations Futures
For the research of BDP include the development of new synthetic routes, the study of the mechanism of action, and the study of the toxicity towards different organisms.
Méthodes De Synthèse
BDP can be synthesized by reacting butan-2-ol with phosphorus trichloride and sodium sulfide. The reaction produces BDP as a yellow crystalline solid. The purity of BDP can be improved by recrystallization using a solvent such as diethyl ether or hexane.
Propriétés
Numéro CAS |
15195-14-9 |
|---|---|
Nom du produit |
Butan-2-yloxy-dichloro-sulfanylidene-lambda5-phosphane |
Formule moléculaire |
C4H9Cl2OPS |
Poids moléculaire |
207.06 g/mol |
Nom IUPAC |
butan-2-yloxy-dichloro-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C4H9Cl2OPS/c1-3-4(2)7-8(5,6)9/h4H,3H2,1-2H3 |
Clé InChI |
OZYKMVCJQZRRGQ-UHFFFAOYSA-N |
SMILES |
CCC(C)OP(=S)(Cl)Cl |
SMILES canonique |
CCC(C)OP(=S)(Cl)Cl |
Synonymes |
Phosphorodichloridothioic acid O-sec-butyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



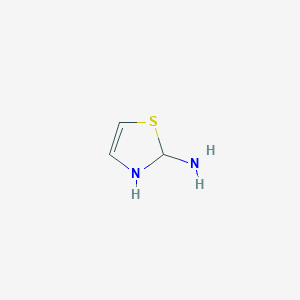
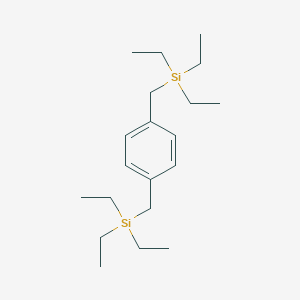
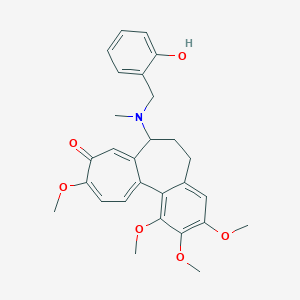
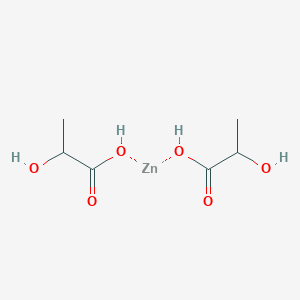
![3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine](/img/structure/B97209.png)
![6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B97210.png)
